molecular formula C15H22N2O3S B11260141 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide

Cat. No.: B11260141
M. Wt: 310.4 g/mol
InChI Key: MRXXUOROBOAZQV-UHFFFAOYSA-N
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Description

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a tetrahydroquinoline core, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the acylation of 1,2,3,4-tetrahydroquinoline with isobutyryl chloride, followed by the introduction of the ethanesulfonamide group through a sulfonylation reaction. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide has found applications in various scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)ethanesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its tetrahydroquinoline core and sulfonamide group make it a versatile compound for various applications.

Properties

Molecular Formula

C15H22N2O3S

Molecular Weight

310.4 g/mol

IUPAC Name

N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]ethanesulfonamide

InChI

InChI=1S/C15H22N2O3S/c1-4-21(19,20)16-13-8-7-12-6-5-9-17(14(12)10-13)15(18)11(2)3/h7-8,10-11,16H,4-6,9H2,1-3H3

InChI Key

MRXXUOROBOAZQV-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=CC2=C(CCCN2C(=O)C(C)C)C=C1

Origin of Product

United States

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